molecular formula C30H42N4O5 B14200382 L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine CAS No. 834899-40-0

L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine

Cat. No.: B14200382
CAS No.: 834899-40-0
M. Wt: 538.7 g/mol
InChI Key: WTYDRVZIXIRSNG-CQJMVLFOSA-N
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Description

L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine is a tetrapeptide composed of two leucine and two phenylalanine amino acids. This compound is an incomplete breakdown product of protein digestion or protein catabolism. It is often studied in the context of biochemical and metabolomics research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Various reagents, including alkylating agents, can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: Researchers study its role in protein digestion and metabolism.

    Medicine: It is investigated for its potential therapeutic properties and as a biomarker for certain diseases.

    Industry: The compound is used in the development of peptide-based drugs and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, influencing various biological processes. The exact mechanism depends on the context of its use, such as its role in protein digestion or its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-phenylalanine: A dipeptide composed of leucine and phenylalanine.

    L-Phenylalanyl-L-phenylalanine: A dipeptide composed of two phenylalanine residues.

    L-Leucyl-L-leucyl-L-phenylalanine: A tripeptide composed of two leucine and one phenylalanine residues.

Uniqueness

L-Leucyl-L-leucyl-L-phenylalanyl-L-phenylalanine is unique due to its tetrapeptide structure, which provides distinct biochemical properties compared to shorter peptides. Its combination of leucine and phenylalanine residues allows for specific interactions and reactions that are not observed in simpler peptides.

Properties

CAS No.

834899-40-0

Molecular Formula

C30H42N4O5

Molecular Weight

538.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C30H42N4O5/c1-19(2)15-23(31)27(35)32-24(16-20(3)4)28(36)33-25(17-21-11-7-5-8-12-21)29(37)34-26(30(38)39)18-22-13-9-6-10-14-22/h5-14,19-20,23-26H,15-18,31H2,1-4H3,(H,32,35)(H,33,36)(H,34,37)(H,38,39)/t23-,24-,25-,26-/m0/s1

InChI Key

WTYDRVZIXIRSNG-CQJMVLFOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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